molecular formula C16H15ClN4OS B2663355 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034509-99-2

5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2663355
CAS RN: 2034509-99-2
M. Wt: 346.83
InChI Key: ZHCNJSBHFOFRNZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molluscicidal Properties

  • A study explored the synthesis of thiazolo[5,4-d]pyrimidines, which are structurally related to the queried compound. These derivatives demonstrated activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-Bayouki & Basyouni, 1988).

Heterocyclic Synthesis and Antibacterial Activity

  • Research on pyrazolo[3,4-b]pyridine derivatives, similar in structure to the queried compound, indicated their potential in heterocyclic synthesis and antibacterial applications. These compounds showed moderate to good activity against various bacterial strains, including P. aeruginosa and E. coli (Panda, Karmakar, & Jena, 2011).

Synthesis and Characterization in Organic Chemistry

  • A study focused on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which is structurally related to the queried compound, demonstrating its relevance in organic chemistry and synthesis methods (Li-jua, 2015).

Catalytic Approaches in Synthesis

  • The compound's related derivatives, pyrazole-thiophene-based amides, were synthesized through various methodologies, indicating the versatility of these compounds in chemical synthesis. These derivatives also demonstrated interesting nonlinear optical properties and potential chemical reactivity (Kanwal et al., 2022).

Anticancer and Anti-inflammatory Properties

  • Novel pyrazolopyrimidines, structurally similar to the queried compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

properties

IUPAC Name

5-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-11-9-13(12-3-2-6-18-10-12)20-21(11)8-7-19-16(22)14-4-5-15(17)23-14/h2-6,9-10H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNJSBHFOFRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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